2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHAN-1-ONE
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Overview
Description
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound that features a thiadiazole ring and an indole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHAN-1-ONE typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme activities.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of urease by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of urea . This inhibition can disrupt the metabolic processes of certain bacteria, making the compound a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: This compound shares the thiadiazole ring and has been studied for its antimicrobial properties.
5-Amino-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with potential biological activities.
Uniqueness
What sets 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHAN-1-ONE apart is its combination of the thiadiazole and indole moieties, which may confer unique biological activities and make it a versatile scaffold for drug development.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2-dimethylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-8-12(9-5-3-4-6-10(9)18(8)2)11(19)7-20-14-17-16-13(15)21-14/h3-6H,7H2,1-2H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPQGJOFNUXABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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